3-fluoro-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide is a complex organic compound notable for its unique structural features and potential biological activities. The compound is classified as an organic thiadiazole derivative, which incorporates a fluorine atom and a tetrahydrofuran moiety into its structure. It has garnered interest in medicinal chemistry due to its potential applications in drug development.
3-fluoro-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide falls under the category of heterocyclic compounds, specifically thiadiazoles. Its classification is significant in understanding its chemical behavior and potential interactions within biological systems.
The synthesis of 3-fluoro-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide typically involves several key steps:
Each step requires precise control over reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yields and purity of the final product .
The synthesis process may also involve purification techniques such as recrystallization or chromatography to isolate the desired compound from by-products or unreacted materials. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
The molecular structure of 3-fluoro-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide features several distinct components:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 361.36 g/mol |
| InChI Key | VKVGPGSHLAQMPC-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(OC1)C2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)F)N4C=NN=N4 |
The chemical reactivity of 3-fluoro-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide can be attributed to its functional groups:
These reactions are critical for modifying the compound's structure to enhance biological activity or selectivity towards particular targets .
Preliminary studies suggest that this compound could modulate pain responses by inhibiting certain biological targets.
The physical properties of 3-fluoro-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide include:
Relevant chemical properties include:
| Property | Value |
|---|---|
| Solubility | Soluble in organic solvents |
| Stability | Stable under normal conditions |
| Melting Point | Not extensively documented |
These properties influence its handling and application in laboratory settings.
The potential applications of 3-fluoro-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide are primarily in medicinal chemistry:
CAS No.: 3009-34-5
CAS No.: 285571-64-4
CAS No.: 113653-03-5
CAS No.: 26289-09-8
CAS No.: 887705-27-3